1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)-
Description
The compound 4-(2-fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine features a 2-fluoro-4-nitrophenoxy substituent at the 4-position of the pyrazolopyridine core. This substituent introduces electron-withdrawing groups (fluorine and nitro), which may enhance binding affinity to biological targets by influencing electronic properties and steric interactions . Pyrazolo[3,4-b]pyridines are structurally analogous to purines, enabling interactions with kinase ATP-binding sites, DNA, or receptors .
Properties
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN4O3/c13-9-5-7(17(18)19)1-2-11(9)20-10-3-4-14-12-8(10)6-15-16-12/h1-6H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBGLQKTBYVJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C3C=NNC3=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210011 | |
| Record name | 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949556-53-0 | |
| Record name | 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949556-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- typically involves the reaction of 5-aminopyrazoles with appropriate electrophilic reagents. One common method includes the use of diethyl ethoxy methylenemalonate, which reacts with 5-aminopyrazole to form the pyrazolopyridine core .
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups that enhance the compound’s properties for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
1H-Pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their potential as therapeutic agents. The specific compound 4-(2-fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine has shown promise in several areas:
- Tuberculosis Kinase 1 (TBK1) Inhibition : Recent studies have identified derivatives of 1H-pyrazolo[3,4-b]pyridine as potent inhibitors of TBK1, a kinase involved in immune response and cancer pathways. Notably, compound 15y demonstrated an IC50 value of 0.2 nM against TBK1 and exhibited antiproliferative effects across various cancer cell lines, suggesting its potential as a lead compound for drug development in oncology and immunotherapy .
- Anti-inflammatory Properties : The interaction of these compounds with specific molecular targets indicates their potential in modulating inflammatory responses. The presence of functional groups such as nitro and fluoro can enhance binding affinity to target proteins involved in inflammatory pathways.
Synthetic Methodologies
The synthesis of 4-(2-fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine typically involves several key steps:
- Formation of the Core Structure : The pyrazolo[3,4-b]pyridine core can be synthesized through cyclization reactions involving appropriate precursors.
- Functional Group Introduction :
- Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI).
- Nitration can be performed using a mixture of nitric and sulfuric acids to introduce the nitro group .
These synthetic routes are essential for producing compounds with desired biological activities.
Materials Science Applications
Beyond medicinal chemistry, 1H-pyrazolo[3,4-b]pyridine derivatives are being explored for their unique electronic and optical properties. The incorporation of fluorine and nitro groups can lead to materials with enhanced conductivity and stability, making them suitable for applications in:
- Organic Electronics : These compounds can be utilized in the development of organic semiconductors and photovoltaic devices due to their favorable electronic properties.
- Sensors : Their chemical reactivity may allow for the development of sensors capable of detecting specific analytes based on changes in fluorescence or conductivity.
Case Study 1: TBK1 Inhibition
A study investigating various derivatives of 1H-pyrazolo[3,4-b]pyridine highlighted the structure-activity relationships (SARs) that govern their efficacy as TBK1 inhibitors. Through iterative design and synthesis, researchers were able to optimize compounds for enhanced selectivity and potency against TBK1 .
Case Study 2: Material Development
Research has shown that incorporating different substituents on the pyrazolo[3,4-b]pyridine scaffold can lead to materials with tailored properties for specific applications in electronics. For instance, modifications that enhance solubility or stability under operational conditions have been reported .
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, where it can inhibit their activity by forming stable complexes. This inhibition can disrupt key biological pathways, leading to therapeutic effects in the case of drug candidates. The molecular targets and pathways involved often include kinases, which are enzymes that play critical roles in cell signaling and regulation.
Comparison with Similar Compounds
4-Amino Derivatives
Compounds like 4-(aryl)amino-5-carboethoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridines (e.g., compounds 7–13 in ) replace the phenoxy group with an amino substituent. In contrast, the 2-fluoro-4-nitrophenoxy group in the target compound may prioritize hydrophobic or π-π stacking interactions, depending on the target .
APcK110 (6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine)
APcK110 is a potent Kit kinase inhibitor with methoxy and fluorophenyl substituents . Compared to the target compound, APcK110’s substituents are less electron-withdrawing, suggesting that the nitro group in 4-(2-fluoro-4-nitrophenoxy)- may improve binding to kinases requiring strong electron-deficient motifs.
1-tert-Butyl-3-phenyl-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-b]pyridine (11)
This analog () features a pyrrolidinyl group at the 4-position. The bulky tert-butyl and pyrrolidine substituents likely enhance solubility and selectivity for hydrophobic binding pockets, whereas the target compound’s phenoxy group may reduce solubility but improve stability against metabolic degradation .
Substituent Effects: Electronic and Steric Considerations
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluoro-4-nitrophenoxy group in the target compound contrasts with electron-donating groups (e.g., -OCH₃ in APcK110). Nitro groups are strongly electron-withdrawing, which may stabilize negative charges in transition states during enzymatic interactions .
- Steric Impact: The planar phenoxy group may allow better π-stacking with aromatic residues in target proteins compared to bulkier substituents like pyrrolidinyl or tert-butyl groups .
Heterocyclic Core Variations
1H-Pyrrolo[2,3-d]pyrimidine, 4-(2-fluoro-4-nitrophenoxy)- ()
This compound shares the same 2-fluoro-4-nitrophenoxy substituent but replaces the pyrazolopyridine core with a pyrrolopyrimidine. The target compound’s pyrazolopyridine core may offer better metabolic stability due to reduced ring strain .
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Derivatives ()
The carboxylic acid group in 1-(2-fluorophenyl)-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid introduces a strong acidic moiety (predicted pKa ~1.98), enabling ionic interactions with basic residues in targets. In contrast, the phenoxy group in the target compound is less acidic (predicted pKa ~11.37 for a related pyrrolopyrimidine, ), favoring neutral or hydrophobic interactions .
Data Tables
Table 1: Key Properties of Selected Analogs
*Inferred from structurally related compound in .
Research Findings and Implications
- Synthetic Accessibility: The 4-phenoxy group can be introduced via nucleophilic aromatic substitution, analogous to methods for 4-amino derivatives (65–90% yields, ).
- Physicochemical Trade-offs: While the nitro group may improve target affinity, it could reduce solubility compared to amino or pyrrolidinyl analogs.
Biological Activity
1H-Pyrazolo[3,4-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- is particularly noteworthy for its potential as a therapeutic agent. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 305.74 g/mol. It features a pyrazolo-pyridine core substituted with a 2-fluoro-4-nitrophenoxy group, which is critical for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H10F2N3O3 |
| Molecular Weight | 305.74 g/mol |
| CAS Number | 256499-19-1 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrazolo[3,4-b]pyridine derivatives. For instance, a study identified several derivatives as potent inhibitors of TBK1 (TANK-binding kinase 1), which plays a crucial role in cancer progression and immune response. One notable compound demonstrated an IC50 value of 0.2 nM against TBK1 and exhibited significant antiproliferative effects on multiple cancer cell lines, including A172 and U87MG .
The mechanism by which 1H-Pyrazolo[3,4-b]pyridine derivatives exert their effects often involves modulation of key signaling pathways. Specifically, the inhibition of TBK1 leads to decreased activation of downstream interferon signaling pathways, which can result in reduced tumor growth and enhanced immune responses .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[3,4-b]pyridine derivatives is heavily influenced by their substituents. The presence of electron-withdrawing groups, such as nitro and fluoro groups, has been shown to enhance potency against various targets. For example:
- Fluorine Substitution : Enhances metabolic stability and binding affinity.
- Nitro Group : Can be reduced to amino groups, potentially altering the compound's activity profile.
Study on TBK1 Inhibition
In a comprehensive study published in Nature Communications, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their efficacy as TBK1 inhibitors. Compound 15y , with the same scaffold as our target compound, displayed remarkable selectivity and potency, leading to its consideration as a lead compound for further development in cancer therapy .
Antiproliferative Activity Assessment
Another investigation assessed the antiproliferative activity of various pyrazolo compounds against different cancer cell lines. The study revealed that compounds with the pyrazolo[3,4-b]pyridine structure exhibited significant cytotoxicity in vitro against breast (MDA-MB-231) and liver (HepG2) cancer cells, reinforcing the therapeutic potential of this class of compounds .
Q & A
Q. What are the standard synthetic routes for 1H-Pyrazolo[3,4-b]pyridine derivatives, and how is the 4-(2-fluoro-4-nitrophenoxy) substituent introduced?
The synthesis typically involves nucleophilic aromatic substitution at the 4-position of a preformed pyrazolo[3,4-b]pyridine core. For example, a 4-chloro intermediate reacts with 2-fluoro-4-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Characterization relies on ¹H/¹³C NMR to confirm substitution patterns and HRMS for molecular weight verification. Key challenges include optimizing reaction time to minimize nitro group reduction .
Q. Which in vitro assays are recommended for initial evaluation of this compound's kinase inhibition potential?
Prioritize FGFR1-4 kinase inhibition assays using recombinant enzymes and ATP-concentration-dependent protocols (e.g., ADP-Glo™). Pair this with cytotoxicity screening (MTT assay) against FGFR-driven cell lines (e.g., H1581). Include counter-screening against VEGFR2 to assess selectivity, as off-target inhibition here may cause toxicity .
Q. How do researchers address solubility challenges during biological testing of this hydrophobic compound?
Use co-solvents like DMSO (≤0.1% final concentration) and employ lipid-based formulations (e.g., Cremophor EL) for in vitro assays. For in vivo studies, optimize via PEGylation or prodrug strategies targeting the nitro group for improved aqueous solubility .
Advanced Research Questions
Q. What structural modifications enhance selectivity for FGFR1 over homologous kinases like VEGFR2?
Introducing a 2-fluoro substituent on the phenoxy group increases hydrophobic interactions with FGFR1’s Val492, while reducing steric clash in VEGFR2’s smaller binding pocket. Molecular dynamics simulations (e.g., using AMBER) reveal that the nitro group stabilizes a key hydrogen bond with the hinge region (Glu562) .
Q. How can crystallographic data resolve contradictions in reported IC₅₀ values across different studies?
Co-crystallization of the compound with FGFR1 (PDB: 4RW1) clarifies binding modes. Discrepancies in IC₅₀ often arise from assay conditions (e.g., ATP concentrations). Standardize testing using the Km ATP for FGFR1 (15 µM) and validate via Surface Plasmon Resonance (SPR) to measure direct binding affinity .
Q. What mechanistic insights explain the compound’s dual activity as an FGFR inhibitor and antimicrobial agent?
The nitro group may undergo bacterial nitroreductase-mediated activation, generating reactive intermediates that damage DNA. In FGFR inhibition, the same group enhances electron-withdrawing effects, stabilizing the kinase’s inactive conformation. Use gene knockout (e.g., CRISPR in E. coli) to decouple these mechanisms .
Q. How can metabolic instability of the 4-nitrophenoxy group be mitigated during preclinical development?
Replace the nitro group with a bioisostere like trifluoromethyl sulfone to maintain electron-withdrawing properties while reducing susceptibility to hepatic reductase metabolism. Validate stability in microsomal assays (human/rodent) and monitor metabolites via LC-HRMS .
Methodological Considerations
Q. What analytical techniques are critical for distinguishing regioisomers during synthesis?
Use 2D NMR (¹H-¹³C HMBC) to confirm connectivity between the pyrazolo nitrogen and the phenoxy group. LC-MS with ion mobility separation resolves regioisomers based on collision cross-section differences .
Q. How should researchers design dose-ranging studies for in vivo antitumor efficacy?
Base initial doses on pharmacokinetic parameters (e.g., mouse CL = 25 mL/min/kg, Vd = 1.5 L/kg). Use the FGFR1-driven H1581 xenograft model, administering 10–50 mg/kg orally BID. Monitor tumor volume via caliper and validate target engagement via phospho-FGFR Western blot .
Q. What computational tools predict off-target interactions of this compound?
Combine molecular docking (AutoDock Vina) against the human kinome with machine learning models (e.g., DeepChem) trained on kinase inhibitor datasets. Experimentally validate hits via KINOMEscan® profiling to prioritize follow-up studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
